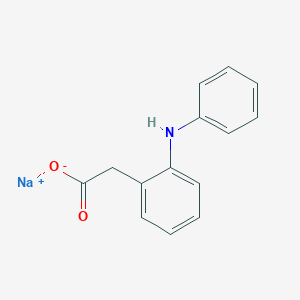![molecular formula C18H22O7S B12292803 beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-D-Glucopyranoside, 2-[(4-Méthoxyphényl)Méthyl]-3-thiényl (9CI): est un composé chimique qui appartient à la classe des composés organiques connus sous le nom de glycosides. Les glycosides sont des molécules dans lesquelles un sucre est lié à un autre groupe fonctionnel par une liaison glycosidique. Ce composé particulier est caractérisé par la présence d'un fragment glucopyranoside lié à un groupe méthoxyphényl et thiényl. Il est connu pour ses diverses applications dans la recherche scientifique, notamment dans les domaines de la chimie et de la biologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du β-D-Glucopyranoside, 2-[(4-Méthoxyphényl)Méthyl]-3-thiényl implique généralement la glycosylation d'un accepteur approprié avec un donneur de glycosyle. Une méthode courante est l'utilisation de sucres 1-O-acétylés comme donneurs de glycosyle, qui réagissent avec l'accepteur en présence d'un promoteur tel que l'éthérate de trifluorure de bore. Cette réaction donne généralement le glycoside souhaité avec des rendements élevés (79-90 %) dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité et la rentabilité, garantissant une grande pureté et un rendement élevé. Les conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, seraient soigneusement contrôlées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le β-D-Glucopyranoside, 2-[(4-Méthoxyphényl)Méthyl]-3-thiényl peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en d'autres formes réduites.
Substitution : Les groupes méthoxyphényl et thiényl peuvent subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes (par exemple, chlore, brome) ou les nucléophiles (par exemple, amines, thiols).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
Le β-D-Glucopyranoside, 2-[(4-Méthoxyphényl)Méthyl]-3-thiényl a plusieurs applications dans la recherche scientifique :
Médecine : Ses dérivés sont explorés pour des applications thérapeutiques potentielles, notamment comme inhibiteurs enzymatiques ou agents de délivrance de médicaments.
Industrie : Le composé est utilisé dans la production de divers produits à base de glycoside, y compris les produits pharmaceutiques et les produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du β-D-Glucopyranoside, 2-[(4-Méthoxyphényl)Méthyl]-3-thiényl implique son interaction avec des cibles moléculaires spécifiques. Le fragment glucopyranoside peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les groupes méthoxyphényl et thiényl peuvent améliorer l'affinité de liaison et la spécificité du composé. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug delivery agents.
Industry: The compound is used in the production of various glycoside-based products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and thienyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthoxyphényl β-D-glucopyranoside : Structure similaire mais sans groupe thiényl.
Méthyl β-D-glucopyranoside : Un glycoside plus simple avec un groupe méthyle au lieu de groupes méthoxyphényl et thiényl.
Unicité
Le β-D-Glucopyranoside, 2-[(4-Méthoxyphényl)Méthyl]-3-thiényl est unique en raison de la présence à la fois de groupes méthoxyphényl et thiényl, qui confèrent des propriétés chimiques et des activités biologiques spécifiques
Propriétés
Formule moléculaire |
C18H22O7S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3 |
Clé InChI |
BUXGTLNOWLNUKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


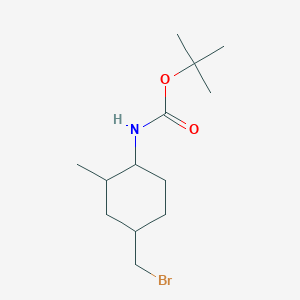

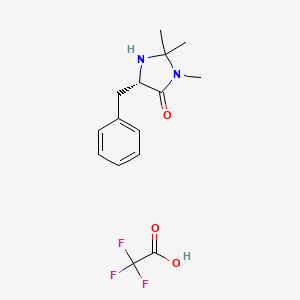
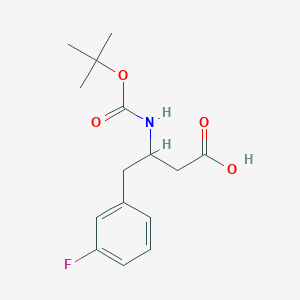
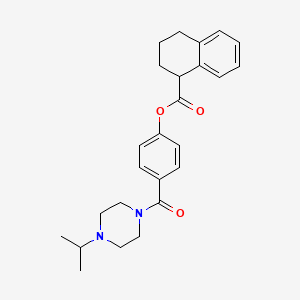
![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
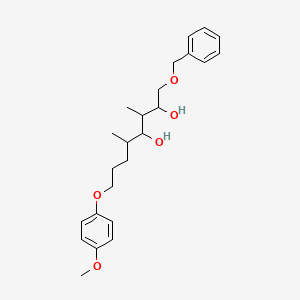


![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
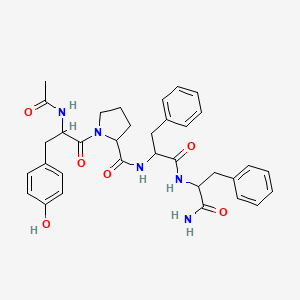
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
